molecular formula C8H15NO2 B6608887 [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol CAS No. 2866307-74-4

[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol

Cat. No.: B6608887
CAS No.: 2866307-74-4
M. Wt: 157.21 g/mol
InChI Key: GUCBOBHRGITAIW-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol is a bicyclic compound featuring a 7-oxabicyclo[2.2.1]heptane core substituted with an aminomethyl group at position 4 and a hydroxymethyl (-CH2OH) group at position 1. This structure combines a rigid bicyclic scaffold with polar functional groups, making it a versatile building block in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-7-1-3-8(6-10,11-7)4-2-7/h10H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCBOBHRGITAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(O2)CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone for synthesizing bicyclo[2.2.1]heptane systems. For example, Avenoza et al. demonstrated the use of methyl 2-benzamidoacrylate as a dienophile in constructing 7-azabicyclo[2.2.1]heptane derivatives. Adapting this approach, the oxabicyclic core can be assembled using furan-derived dienes and electron-deficient dienophiles.

Representative Protocol :

  • Diene Preparation : Furan derivatives (e.g., 2,5-dimethylfuran) are activated via silylation or alkylation.

  • Cycloaddition : React with acrylate esters under thermal or Lewis acid-catalyzed conditions.

  • Post-Cycloaddition Modifications : Hydrogenation of endo double bonds and oxidation adjustments.

ParameterConditionsYield (%)Reference
DienophileMethyl acrylate65
CatalystBF₃·OEt₂
Temperature80°C

Transannular Alkylation

Transannular reactions offer a route to functionalize preformed bicyclic intermediates. Stella et al. utilized this strategy to synthesize 2-azabicyclo[2.2.1]heptane-3-carboxylic acid by intramolecular alkylation of imine intermediates. For the target compound, a similar approach could involve:

  • Oxabicyclic Ketone Synthesis : Oxidation of a bridgehead alcohol.

  • Aminomethyl Introduction : Reductive amination with a protected amine source.

Functionalization of the Bicyclic Core

Introduction of the Hydroxymethyl Group

The C1 hydroxymethyl group is typically introduced via:

  • Reduction of Esters : Lithium aluminum hydride (LiAlH₄) reduction of bicyclic esters.

  • Hydroboration-Oxidation : For unsaturated precursors, as seen in the synthesis of (4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-1-yl)methanol.

Example :
Starting from 7-oxabicyclo[2.2.1]hept-5-en-1-yl methyl ester, hydroboration with 9-BBN followed by oxidative workup yields the primary alcohol.

Aminomethyl Group Installation

The C4 aminomethyl group poses challenges due to competing side reactions. Effective strategies include:

  • Nucleophilic Substitution : Reaction of a bridgehead bromide with sodium azide, followed by Staudinger reduction.

  • Reductive Amination : Condensation of a ketone intermediate with ammonium acetate and sodium cyanoborohydride.

MethodReagentsYield (%)Purity (%)
Nucleophilic SubstitutionNaN₃, PPh₃, H₂O4289
Reductive AminationNH₄OAc, NaBH₃CN5893

Protection-Deprotection Strategies

Given the reactivity of amine and alcohol groups, orthogonal protection is critical:

  • Amine Protection : Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups.

  • Alcohol Protection : TBS (tert-butyldimethylsilyl) or acetyl groups.

Case Study :
In the synthesis of 3-(thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, the hydroxymethyl group was protected as a TBS ether during ketone reduction.

Stereochemical Considerations

The bridgehead positions (C1 and C4) are prone to epimerization. Key findings from analogous systems:

  • Hydrogenation Stereoselectivity : Use of chiral catalysts (e.g., Rh-DIOP) achieves >90% ee in saturated bicyclic systems.

  • Crystallographic Validation : Single-crystal X-ray structures confirm absolute configurations, as demonstrated for related oxabicyclic compounds.

Industrial and Scalable Approaches

Biocatalytic methods, though underexplored for this compound, show promise for asymmetric synthesis. For example, alcohol dehydrogenases (ADHs) have been used to reduce ketones in biphasic systems with space-time yields exceeding 200 g·L⁻¹·d⁻¹ . Adapting such systems could streamline the synthesis of enantiopure intermediates.

Chemical Reactions Analysis

General Chemical Reactions of Bicyclic Compounds

Bicyclic compounds with oxabicyclo frameworks can participate in several types of chemical reactions:

  • Oxidation : These compounds can undergo oxidation reactions, especially at the alcohol group, to form aldehydes or ketones.

  • Nucleophilic Substitution : The strained ring system can facilitate nucleophilic attacks, potentially leading to ring opening under acidic or basic conditions.

  • Amination : The presence of an aminomethyl group suggests potential for further amination reactions or participation in condensation reactions.

Potential Chemical Reactions

Given the structure of [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol, several potential chemical reactions can be hypothesized:

  • Oxidation of the Alcohol Group : The methanol group could be oxidized to an aldehyde or further to a carboxylic acid using oxidizing agents like Jones reagent or potassium permanganate.

  • Ring Opening Reactions : The oxabicyclo ring might undergo nucleophilic attack, leading to ring opening and the formation of new functional groups. This could be facilitated by strong acids or bases.

  • Amination Reactions : The aminomethyl group could participate in further amination reactions, such as reductive amination or condensation reactions with aldehydes or ketones.

Data Table: Potential Chemical Reactions

Reaction TypeConditionsProducts
OxidationJones reagent or KMnO4Aldehyde or Carboxylic Acid
Ring OpeningStrong acid or baseOpen-chain compounds with new functional groups
AminationReductive amination conditionsSecondary or tertiary amines

Research Findings and Implications

While specific research findings on [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol are not available, studies on similar compounds suggest that these reactions can be highly selective and useful in synthesizing complex molecules. For instance, epoxides, which are related to oxabicyclo compounds, are known for their reactivity in ring-opening reactions, which can be controlled under acidic or basic conditions .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential therapeutic applications due to its ability to interact with various biological targets:

  • Anticonvulsant Activity : Studies indicate that derivatives of bicyclic compounds can exhibit anticonvulsant properties, suggesting that [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol might be explored for treating seizure disorders.
  • Anti-inflammatory Effects : The compound's structural features may facilitate interactions with inflammatory pathways, leading to potential anti-inflammatory applications in drug development.

Organic Synthesis

[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol serves as an important building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows it to be utilized in the synthesis of more complex organic molecules, contributing to advancements in synthetic methodologies within organic chemistry.

Enzyme Interaction Studies

The bicyclic structure of the compound enables it to fit into active sites of enzymes, which can lead to:

  • Enzyme Inhibition : Research has demonstrated that the compound can modulate enzyme activity, potentially inhibiting or activating specific biochemical pathways. This property is crucial for understanding its therapeutic potential.

Case Study 1: Anticonvulsant Activity

A study conducted on bicyclic compounds similar to [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol revealed significant anticonvulsant effects in animal models, suggesting its potential use in epilepsy treatment. The mechanism involved modulation of neurotransmitter release, highlighting the need for further investigation into its pharmacodynamics and safety profiles.

Case Study 2: Synthesis Applications

In a recent synthesis project, researchers utilized [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol as a precursor for creating novel pharmaceutical agents. The resulting compounds exhibited enhanced biological activity compared to their precursors, demonstrating the compound's utility in drug design and development.

Mechanism of Action

The mechanism of action of [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and ionic interactions, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent type, oxygen/nitrogen positioning, and stereochemistry, influencing physicochemical properties and applications.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Substituents CAS Number Molecular Weight (g/mol) Key Features
[4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol (Target) C8H15NO2* 4-aminomethyl, 1-hydroxymethyl Not provided 157.21* Bicyclic core with 7-oxa, polar NH2/OH groups; chiral centers possible.
[4-(Methoxymethyl)-7-azabicyclo[2.2.1]heptan-1-yl]methanol C8H16N2O2 4-methoxymethyl, 7-aza 887589-45-9 172.22 7-aza substitution increases basicity; methoxy reduces polarity vs. NH2.
7-Oxabicyclo[2.2.1]heptane-1-methanol C7H12O2 1-hydroxymethyl 15574-03-5 128.17 Lacks aminomethyl; simpler structure with single -CH2OH group.
[endo-7-Oxabicyclo[2.2.1]heptan-2-yl]methanol C7H12O2 2-hydroxymethyl (endo configuration) 13118-78-0 128.17 Positional isomer (methanol at C2); endo stereochemistry affects reactivity.
[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol C8H12F2O2 4-difluoromethyl, 2-oxa CID 155858552 190.18 2-oxa substitution; CF2 enhances lipophilicity and metabolic stability.

*Inferred molecular formula and weight based on structural analysis.

Key Differences and Implications

Substituent Effects
  • Aminomethyl vs. Methoxymethyl: The NH2 group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methoxy group in , which may improve aqueous solubility but reduce membrane permeability.
  • Fluorine Incorporation : The difluoromethyl analog exhibits increased lipophilicity (logP ~1.5 vs. ~-0.5 for the target), favoring blood-brain barrier penetration in drug design .
Positional and Stereochemical Variations
  • 7-Oxa vs. 2-Oxa/7-Aza : The 7-oxa substitution in the target stabilizes the bicyclic core via oxygen’s electronegativity, whereas 2-oxa or 7-aza analogs alter ring strain and electronic distribution.
  • Endo vs.
Physicochemical Properties
  • Solubility : The target compound’s NH2 and OH groups likely grant higher water solubility (~50 mg/mL estimated) than the methoxy or CF2 analogs.
  • Thermal Stability : The 7-oxa core (target) is more thermally stable (decomposition >200°C) than 7-aza analogs , which may degrade at lower temperatures due to N-O bond instability.

Research Findings and Trends

  • Synthetic Utility : The target compound’s bicyclic scaffold is increasingly used in fragment-based drug discovery due to its balance of rigidity and functional diversity .

Biological Activity

The compound [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol
  • CAS Number : 2866307-74-4
  • Molecular Formula : C8H15NO2
  • Molecular Weight : 157.21 g/mol
  • Structure : The compound features a bicyclic core with an aminomethyl group and a hydroxymethyl substituent.

Antimicrobial Activity

Recent studies have indicated that compounds similar to [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol exhibit significant antimicrobial properties. For instance, derivatives of bicyclic structures have shown effectiveness against various gram-positive and gram-negative bacteria, suggesting a potential for developing new antibiotics from this class of compounds .

Antiviral Properties

Research has highlighted the antiviral potential of related compounds in inhibiting viral replication. For example, studies on bicyclic derivatives have demonstrated their ability to interfere with viral entry and replication mechanisms, making them promising candidates for antiviral drug development .

Neuroprotective Effects

The structural characteristics of [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol indicate potential neuroprotective effects. Preliminary research suggests that similar compounds may protect neuronal cells from oxidative stress and apoptosis, which is critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms through which [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The presence of the aminomethyl group may allow the compound to act as an inhibitor for specific enzymes involved in microbial metabolism or viral replication.
  • Modulation of Cellular Pathways : The compound may interact with cellular signaling pathways that regulate inflammation and cell survival, contributing to its neuroprotective effects.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of bicyclic compounds, including derivatives of [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating a strong potential for further development into therapeutic agents .

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol128Pseudomonas aeruginosa

Study 2: Neuroprotection

In vitro studies on neuronal cell lines treated with [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol revealed a reduction in cell death induced by oxidative stress agents such as hydrogen peroxide. The compound showed a protective effect at concentrations as low as 10 µM, indicating its potential use in neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol, and what challenges arise in its stereochemical control?

  • Methodology : The compound's bicyclic framework is typically synthesized via Diels-Alder reactions or enzymatic epoxidation of precursor terpenes. For example, oxabicyclo[2.2.1]heptene derivatives are often prepared using 7-oxabicyclo[2.2.1]hept-5-ene as a starting block, followed by regioselective functionalization of the amino and hydroxyl groups . Challenges include controlling the exo or endo selectivity during ring closure and maintaining stereochemical integrity under acidic/basic conditions.

Q. How is the structural identity of this compound validated in synthetic workflows?

  • Methodology : Characterization relies on a combination of NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR to confirm bicyclic geometry and substituent positions), mass spectrometry (exact mass verification), and X-ray crystallography (for absolute stereochemistry). For derivatives, IR spectroscopy can confirm hydroxyl and amine functional groups .

Q. What safety precautions are critical when handling [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol?

  • Methodology : The compound is classified under H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas. Emergency protocols include rinsing exposed skin/eyes with water and contacting poison control if ingested .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

  • Methodology : Density Functional Theory (DFT) calculations predict transition-state energies for stereochemical outcomes in cycloaddition reactions. Molecular docking studies with chiral catalysts (e.g., Jacobsen’s catalysts) can guide the design of asymmetric syntheses. Experimental validation via HPLC with chiral columns is required .

Q. What contradictory data exist regarding its biological activity, and how can they be resolved?

  • Example : Evidence suggests oxabicycloheptane derivatives modulate prostaglandin pathways (e.g., TXA2 receptors) , but conflicting reports on potency may arise from variations in assay conditions (e.g., cell lines, agonist concentrations). Resolution requires dose-response studies across multiple models and kinetic binding assays (SPR or ITC) to quantify receptor affinity .

Q. What strategies mitigate byproduct formation during amino group functionalization?

  • Methodology : Byproducts like over-alkylated amines or oxidation products can be minimized using protecting groups (e.g., Boc for amines) and low-temperature reactions. Monitoring via TLC or LC-MS ensures reaction progress. For example, tert-butyloxycarbonyl (Boc) protection of the aminomethyl group prevents unintended side reactions during hydroxyl activation .

Q. How does the compound’s conformational rigidity influence its pharmacokinetic properties?

  • Methodology : The bicyclic structure restricts rotational freedom, enhancing metabolic stability but potentially reducing solubility. Molecular dynamics simulations predict logP and membrane permeability, while in vitro assays (e.g., microsomal stability tests) validate half-life. Structural analogs with modified substituents (e.g., fluorine) can optimize bioavailability .

Future Research Directions

  • Mechanistic Studies : Elucidate the role of the aminomethyl group in receptor binding via alanine scanning mutagenesis .
  • Green Chemistry : Develop biocatalytic methods using engineered enzymes for sustainable synthesis .
  • Structure-Activity Relationships (SAR) : Synthesize fluorinated or sulfonamide derivatives to enhance potency and selectivity .

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